molecular formula C14H19BN2O3 B13559972 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B13559972
M. Wt: 274.13 g/mol
InChI Key: SUCQFGWKAHDPLJ-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazolinone core fused with a tetramethyl dioxaborolane group. The saturated 1,2,3,4-tetrahydroquinazolin-2-one moiety provides conformational stability, while the boronate ester (tetramethyl dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions . Its dual functionality makes it valuable in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., as a boron carrier) .

Properties

Molecular Formula

C14H19BN2O3

Molecular Weight

274.13 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinazolin-2-one

InChI

InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-8-16-12(18)17-11(9)7-10/h5-7H,8H2,1-4H3,(H2,16,17,18)

InChI Key

SUCQFGWKAHDPLJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CNC(=O)N3)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the formation of the dioxaborolane group followed by its attachment to the tetrahydroquinazolinone core. One common method involves the Miyaura borylation reaction, where a halogenated precursor reacts with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one undergoes various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the quinazolinone core.

    Substitution: The dioxaborolane group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the coupling partner.

Scientific Research Applications

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of enzyme inhibitors and other biologically active compounds. The quinazolinone core can interact with various molecular targets, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Key Properties Applications References
Target Compound :
7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinazolin-2-one
Tetrahydroquinazolinone Tetramethyl dioxaborolane at C7 High solubility in organic solvents; moderate electrophilicity due to boronate ester Medicinal chemistry (kinase inhibitors), Suzuki coupling intermediates
Analog 1 :
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2(1H)-one
Quinoxalinone Boronate ester at C7 Higher π-conjugation (unsaturated core); stronger electron-withdrawing effects Fluorescent materials, catalytic intermediates
Analog 2 :
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Phenol Boronate ester at C4 Acidic hydroxyl group; rapid Suzuki coupling kinetics Polymer synthesis, bioconjugation
Analog 3 :
1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Pyrazole Boronate ester at C4 Enhanced thermal stability; planar heterocycle Agrochemical intermediates, metal-organic frameworks
Analog 4 :
2-(1H-Indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one
Tetrahydroquinazolinone Indole at C2 Dual hydrogen-bonding sites; fluorescence Anticancer agents, optical sensors

Reactivity and Electronic Properties

  • Suzuki-Miyaura Coupling Efficiency: The target compound exhibits slower coupling kinetics compared to Analog 2 (phenol boronate) due to steric hindrance from the tetrahydroquinazolinone core. However, its saturated structure prevents undesired side reactions (e.g., oxidation) seen in unsaturated analogs like Analog 1 .
  • Electrophilicity: Calculated absolute hardness (η) using Parr-Pearson principles suggests the boronate group in the target compound is less electrophilic than in Analog 3 (pyrazole boronate), owing to electron-donating effects from the tetrahydroquinazolinone nitrogen atoms.

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